2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
CAS No.: 1396875-70-9
VCID: VC4441971
Molecular Formula: C16H15F2NO3S
Molecular Weight: 339.36
* For research use only. Not for human or veterinary use.

Description |
2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. This compound features a benzene sulfonamide core substituted with two fluorine atoms at the 2 and 6 positions and an indene derivative attached via a methyl group. The presence of fluorine atoms often enhances metabolic stability and bioactivity in drug design . Synthesis MethodsThe synthesis of this compound typically involves reactions between benzenesulfonamide derivatives and indene derivatives under controlled conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring reaction progress and confirming product identity. Synthetic RouteA general synthetic route might involve:
Potential ApplicationsGiven its structural complexity, this compound may exhibit unique biological activities similar to other sulfonamides: Comparison with Similar CompoundsOther compounds in the sulfonamide class have shown potential in various therapeutic areas: These comparisons highlight how different substitutions can significantly affect biological activity. Spectroscopic AnalysisCompounds like these can be analyzed using infrared (IR) spectroscopy for functional groups identification and mass spectrometry (MS) for molecular weight confirmation. Future DirectionsFurther studies should focus on evaluating stability under various pH conditions and conducting kinetic studies to understand reaction rates and mechanisms better. References: https://www.mdpi.com/1420–3049/29/11/2718 Given that there's no direct source providing comprehensive details specifically about "the" mentioned compound beyond basic chemical properties from reliable sources like Chemsrc or scientific databases focused on broader categories within medicinal chemistry involving similar structures: . |
---|---|
CAS No. | 1396875-70-9 |
Product Name | 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide |
Molecular Formula | C16H15F2NO3S |
Molecular Weight | 339.36 |
IUPAC Name | 2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2 |
Standard InChIKey | ODLQIHQRVCDEHT-UHFFFAOYSA-N |
SMILES | C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Solubility | not available |
PubChem Compound | 71782180 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume